

Comprehensive Spectroscopic Characterization and Application of 4-Azido-2-methylaniline

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Compound of Interest

Compound Name: 4-azido-2-methylaniline

CAS No.: 33328-86-8

Cat. No.: B6284675

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Executive Summary

4-Azido-2-methylaniline (CAS: 33328-86-8) is a bifunctional aromatic compound featuring both a nucleophilic primary amine and a photoreactive, click-compatible azide group. This unique structural duality makes it a highly valuable building block in bioconjugation, photoaffinity labeling, and materials science. Most notably, it serves as a critical precursor in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1-aryl-1,2,3-triazoles[1]. This technical guide provides an in-depth analysis of its spectroscopic signatures (NMR, IR, MS) and details field-validated experimental workflows for its application.

Chemical Identity & Structural Overview

- IUPAC Name: **4-Azido-2-methylaniline**
- Molecular Formula: C₇H₈N₄
- Molecular Weight: 148.17 g/mol

- **Structural Features:** An aniline core substituted with a methyl group at the ortho position (C2) and an azide group at the para position (C4).

In-Depth Spectroscopic Characterization

The spectroscopic profile of **4-azido-2-methylaniline** is dictated by the opposing electronic effects of its substituents: the strongly electron-donating -NH_2 group and the mildly electron-withdrawing pseudo-halogen nature of the -N_3 group[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The azide group is characterized by a linear, sp -hybridized pseudo-cumulene structure ($\text{N}=\text{N}=\text{N}$). This geometry results in a highly diagnostic asymmetric stretching vibration.

- $\sim 2110\text{ cm}^{-1}$ (Strong, Sharp): The hallmark asymmetric stretch of the aryl azide[2]. The polar resonance structures of the azide group explain the high intensity of this absorption band.
- ~ 3450 and 3350 cm^{-1} (Medium): A distinct doublet corresponding to the symmetric and asymmetric N-H stretches of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is governed by the shielding effect of the primary amine. The -NH_2 group donates electron density into the aromatic ring via resonance, significantly shielding the ortho and para protons.

- H-6 (6.64 ppm, d, $J = 8.5\text{ Hz}$): Located ortho to the amine, this proton experiences the maximum shielding effect, appearing furthest upfield among the aromatic protons.
- H-5 (6.72 ppm, dd, $J = 8.5, 2.5\text{ Hz}$): Located ortho to the azide and meta to the amine.
- H-3 (6.78 ppm, d, $J = 2.5\text{ Hz}$): Located meta to the amine and ortho to both the methyl and azide groups.
- -NH_2 (3.65 ppm, br s, 2H): Broadened due to the quadrupolar relaxation of the ^{14}N nucleus and rapid intermolecular proton exchange.

Mass Spectrometry (HRMS-ESI)

Under electrospray ionization (ESI+), the compound readily forms a protonated molecular ion. However, the defining characteristic of aryl azides in mass spectrometry is their thermal and collisional instability.

- m/z 149.0822: The intact molecular ion $[M+H]^+$.
- m/z 121.0760: The base peak often corresponds to $[M+H - N_2]^+$. The expulsion of neutral dinitrogen (-28 Da) is thermodynamically highly favored, generating a highly reactive nitrene radical cation[3]. This nitrene can subsequently undergo ring expansion to form a more stable seven-membered azepine derivative[3].

Data Presentation: Spectroscopic Summary

Table 1: Spectroscopic Data Summary for **4-Azido-2-methylaniline**

Technique	Parameter / Peak	Assignment / Description	Causality / Structural Significance
FT-IR	~2110 cm ⁻¹ (s)	N=N=N asymmetric stretch	Hallmark of the azide group; pseudo-cumulene sp-hybridized N[2].
FT-IR	~3450, 3350 cm ⁻¹ (m)	N-H primary amine stretch	Doublet confirms the presence of the -NH ₂ group.
¹ H NMR	6.78 ppm (d, J = 2.5 Hz, 1H)	H-3 (Aromatic)	Meta to NH ₂ , shielded by adjacent methyl and amine.
¹ H NMR	6.72 ppm (dd, J = 8.5, 2.5 Hz, 1H)	H-5 (Aromatic)	Ortho to azide, meta to amine.
¹ H NMR	6.64 ppm (d, J = 8.5 Hz, 1H)	H-6 (Aromatic)	Ortho to the strongly electron-donating -NH ₂ group (most shielded).
¹ H NMR	3.65 ppm (br s, 2H)	-NH ₂ protons	Broadening due to quadrupolar relaxation of nitrogen and exchange.
MS (ESI+)	m/z 149.0822	[M+H] ⁺	Molecular ion peak corresponding to C ₇ H ₉ N ₄ ⁺ .
MS (ESI+)	m/z 121.0760	[M+H - N ₂] ⁺	Highly favored loss of dinitrogen (-28 Da) to form a nitrene[3].

Experimental Workflows & Protocols

Protocol: CuAAC Click Chemistry (Synthesis of 1-Aryl-1,2,3-Triazoles)

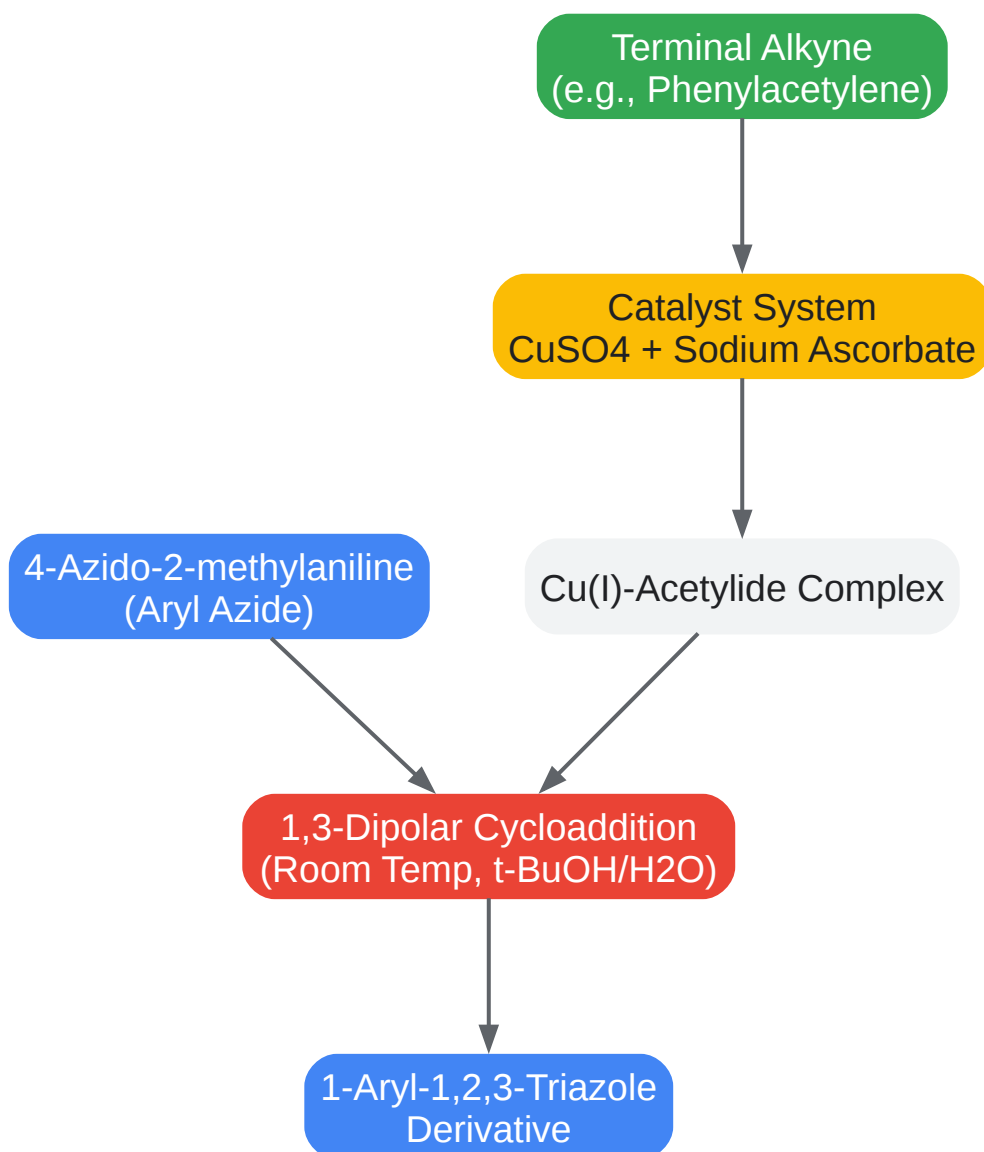
Causality & Design: The direct handling of pure Cu(I) salts is prone to oxidative degradation, which stalls the catalytic cycle. Generating Cu(I) in situ via the reduction of Cu(II) sulfate by sodium ascorbate ensures a continuous, stable catalytic cycle, maximizing the yield of the 1,4-disubstituted triazole[1].

Step-by-Step Methodology:

- **Reagent Preparation:** In a 25 mL round-bottom flask, dissolve **4-azido-2-methylaniline** (1.0 mmol, 148 mg) and a terminal alkyne (e.g., phenylacetylene, 1.05 mmol) in 10 mL of a t-BuOH/H₂O mixture (1:1 v/v).
- **Catalyst Initiation:** Add aqueous CuSO₄·5H₂O (0.05 mmol, 5 mol%). The solution will appear pale blue.
- **Reduction:** Add sodium ascorbate (0.10 mmol, 10 mol%) dropwise as a freshly prepared aqueous solution. Observation: The reaction mixture will immediately turn yellow/brown, indicating the active Cu(I) species' formation.
- **Cycloaddition:** Stir the mixture vigorously at room temperature (20–25 °C) for 4 hours. The product will typically precipitate as a solid as the reaction progresses[1].
- **Isolation:** Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (3 × 10 mL) to remove copper salts and unreacted starting materials.
- **Drying:** Dry the solid in vacuo to afford the highly pure 1-aryl-1,2,3-triazole derivative.

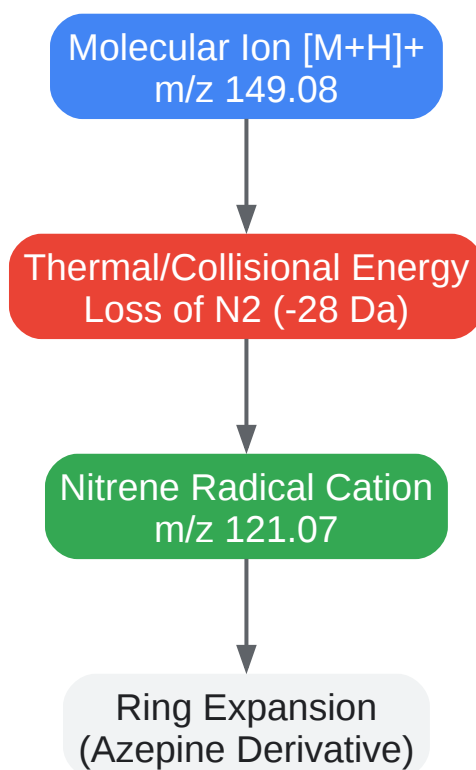
Safety Validation (Self-Validating System): Aryl azides can be thermally sensitive. The standard safety rule dictates that the (Carbon + Oxygen) to Nitrogen ratio must be ≥ 3 to avoid explosive hazards. **4-Azido-2-methylaniline** has a (C+O)/N ratio of 1.75 (7 carbons / 4 nitrogens), classifying it as an energetic material[2]. Never heat the neat compound above 100 °C and avoid contact with heavy metals (e.g., Pb, Hg) which form shock-sensitive salts.

Visualizations



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CuAAC Click Chemistry Workflow for 1-Aryl-1,2,3-Triazoles



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Mass Spectrometry Fragmentation Pathway of **4-Azido-2-methylaniline**

References

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